molecular formula C10H10BrFN2O B14078244 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one

1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one

Cat. No.: B14078244
M. Wt: 273.10 g/mol
InChI Key: YHNZUFVEDNWEFG-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to a methylimidazolidinone core

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and methyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)-3-methylimidazolidin-2-one can be compared with other similar compounds, such as:

    4-Bromo-3-fluoroacetophenone: This compound also contains bromo and fluoro substituents on the phenyl ring but differs in its core structure.

    1-(4-Bromo-3-fluorophenyl)ethanol: Similar in substituents but with an ethanol group instead of the imidazolidinone core.

    4-Bromo-3-fluoroanisole: Contains a methoxy group on the phenyl ring, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its imidazolidinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-methylimidazolidin-2-one

InChI

InChI=1S/C10H10BrFN2O/c1-13-4-5-14(10(13)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3

InChI Key

YHNZUFVEDNWEFG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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